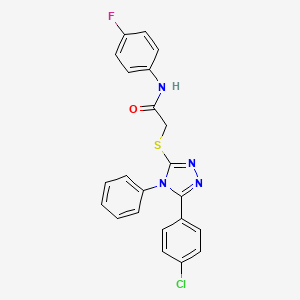
4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione is an organic compound that features a cyclopentene ring attached to an imidazole ring with a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione typically involves the reaction of cyclopent-3-en-1-ylmethylamine with carbon disulfide and a base, followed by cyclization with an appropriate reagent to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the cyclopentene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.
Aplicaciones Científicas De Investigación
4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets and inhibit specific enzymes.
Materials Science: It is used in the development of new materials with unique electronic and optical properties, such as conductive polymers and organic semiconductors.
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a tool for studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues, further stabilizing the compound’s binding to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione include:
- 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole
- 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-one
- 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-sulfone
Uniqueness
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group allows for specific interactions with biological targets and enables unique chemical transformations that are not possible with the corresponding imidazole or imidazole-2-one derivatives .
Propiedades
Número CAS |
628730-30-3 |
|---|---|
Fórmula molecular |
C9H12N2S |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
4-(cyclopent-3-en-1-ylmethyl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C9H12N2S/c12-9-10-6-8(11-9)5-7-3-1-2-4-7/h1-2,6-7H,3-5H2,(H2,10,11,12) |
Clave InChI |
FOOHYFUHXGIXNK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC1CC2=CNC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


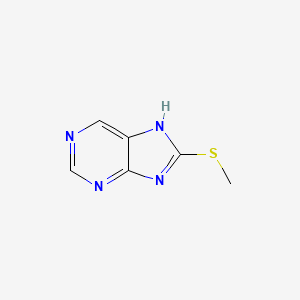
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
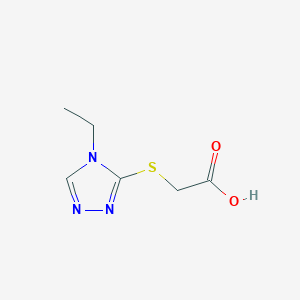
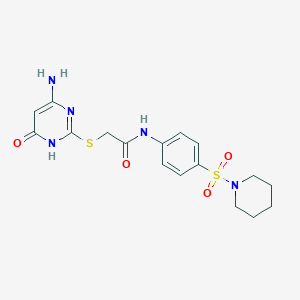
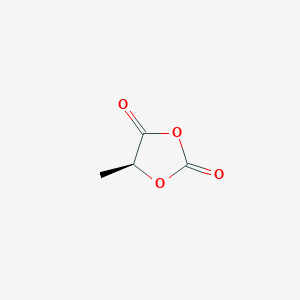

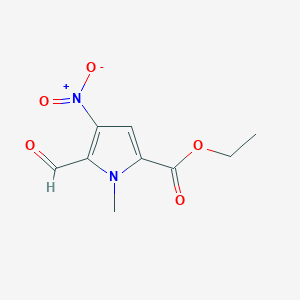
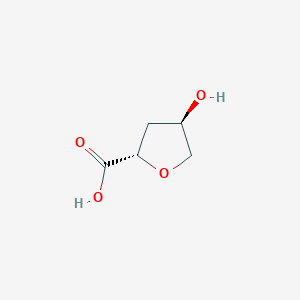

![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)
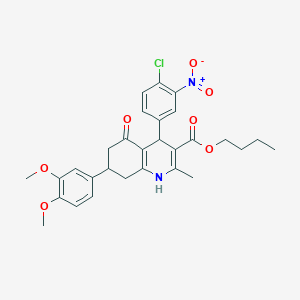
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)

